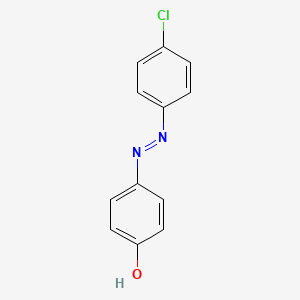
4-(p-Chlorophenylazo)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Chlorophenylazo)phenol is an organic compound characterized by the presence of a phenol group and a chlorophenylazo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Chlorophenylazo)phenol typically involves the diazotization of p-chloroaniline followed by coupling with phenol. The reaction conditions often include the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then reacted with phenol under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(p-Chlorophenylazo)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
4-(p-Chlorophenylazo)phenol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(p-Chlorophenylazo)phenol involves its interaction with cellular components, leading to various biochemical effects. The compound can uncouple oxidative phosphorylation, disrupting energy production in cells . This mechanism is particularly relevant in its antimicrobial activity, where it inhibits the growth of microorganisms by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
4-Chlorophenol: Shares the chlorophenyl group but lacks the azo linkage, resulting in different chemical properties and applications.
4-Nitrophenol: Contains a nitro group instead of a chlorophenylazo group, leading to distinct reactivity and uses.
4-Aminophenol: Features an amino group, which significantly alters its chemical behavior compared to 4-(p-Chlorophenylazo)phenol.
Uniqueness: this compound is unique due to its azo linkage, which imparts specific chemical reactivity and potential for diverse applications. The presence of both phenol and chlorophenylazo groups allows for a wide range of chemical modifications and functionalizations .
Propriétés
Numéro CAS |
189265-69-8 |
|---|---|
Formule moléculaire |
C12H9ClN2O |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H |
Clé InChI |
MNNLUFVMZSSCJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


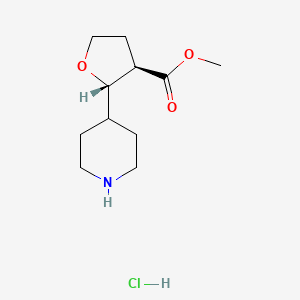
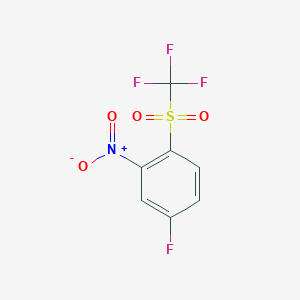
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
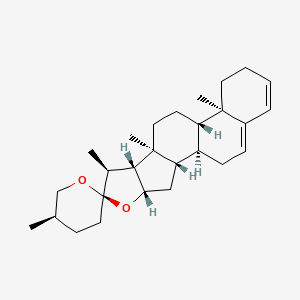
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
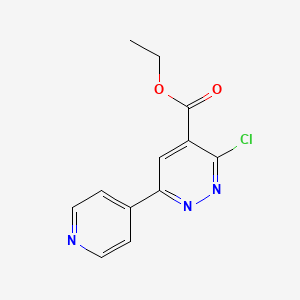
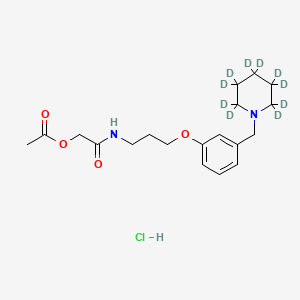

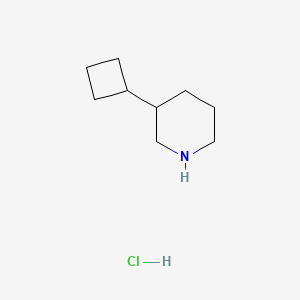
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
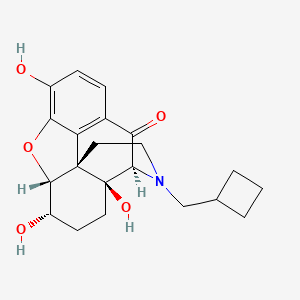
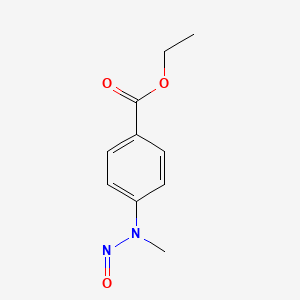
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
